molecular formula C22H25N3O3 B11424071 Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11424071
M. Wt: 379.5 g/mol
InChI Key: ZZYFRFBWWFYUPJ-UHFFFAOYSA-N
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Description

Ethyl 6-{[benzyl(methyl)amino]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a heterocyclic compound with the following structure:

Structure of Compound X\text{Structure of Compound X} Structure of Compound X

Compound X belongs to the pyrimidine family and contains both an oxo group and a phenyl ring. Its synthesis and applications have attracted significant interest due to its potential biological activities.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the reaction of an appropriate benzylamine derivative with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The benzylamine can be methylated to introduce the methylamino group. Acid-catalyzed cyclization then forms the tetrahydropyrimidine ring.

Reaction Conditions: The synthesis typically proceeds under mild acidic conditions, often using methanesulfonic acid (MsOH) as the catalyst. Refluxing the reaction mixture in methanol yields Compound X in good yield .

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity: Compound X can undergo various reactions, including:

    Oxidation: Oxidation of the methyl group or the benzyl group.

    Reduction: Reduction of the carbonyl group.

    Substitution: Nucleophilic substitution at the carbonyl carbon.

    Cyclization: Formation of the tetrahydropyrimidine ring.

Common Reagents and Conditions:

    Methanesulfonic acid (MsOH): Used as a catalyst in the Fischer indole synthesis.

    Hydrazine derivatives: Used for the cyclization step.

    Reduction agents: Such as sodium borohydride (NaBH4) for carbonyl reduction.

Major Products: The major product is Compound X itself, but variations may arise from different substituents or reaction conditions.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Investigated for potential anticancer properties due to its heterocyclic structure.

    Microbiology: Studied for antimicrobial activity.

    Cell Biology: May affect cellular processes due to its unique structure.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its combination of a tetrahydropyrimidine ring, phenyl group, and methylamino-benzyl moiety. Similar compounds include other pyrimidines, but few share this precise arrangement.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 6-[[benzyl(methyl)amino]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H25N3O3/c1-3-28-21(26)19-18(15-25(2)14-16-10-6-4-7-11-16)23-22(27)24-20(19)17-12-8-5-9-13-17/h4-13,20H,3,14-15H2,1-2H3,(H2,23,24,27)

InChI Key

ZZYFRFBWWFYUPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN(C)CC3=CC=CC=C3

Origin of Product

United States

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